N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve elevated temperatures and neutral to weakly basic organic solvents .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs solid support catalysts such as Al2O3 and TiCl4 to enhance the yield and purity of the final product . These methods are designed to be scalable and cost-effective, suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can produce various halogenated derivatives, while oxidation can lead to the formation of carboxylic acids or ketones .
Scientific Research Applications
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antiviral, antibacterial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It has been shown to act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions lead to various biological effects, including cell cycle arrest, modulation of calcium signaling, and neurotransmission regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
- 3-Methylimidazo[1,2-a]pyridine
- (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Uniqueness
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide stands out due to its unique combination of the imidazo[1,2-a]pyridine and benzamide moieties. This structural feature contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.
Biological Activity
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore the biological activity of this compound, drawing from various research studies and findings.
Chemical Structure
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C18H16N4O
- SMILES Notation : CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)N+[O-]
This structure indicates the presence of an imidazo[1,2-a]pyridine moiety, which is often associated with various biological activities.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have highlighted the role of imidazo[1,2-a]pyridines in inhibiting specific cancer cell lines. A study indicated that derivatives of this compound could effectively inhibit cell proliferation in various cancer types by inducing apoptosis and cell cycle arrest .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases involved in tumor growth and metastasis.
- Modulation of Signaling Pathways : These compounds may interfere with critical signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced tumor growth .
Case Studies
Several studies have focused on the biological activity of benzamide derivatives. For example:
- Study on Anticancer Activity :
- Mechanistic Studies :
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Study | Compound | Activity | Target | IC50 (µM) |
---|---|---|---|---|
1 | Benzamide Derivative A | Anticancer | MCF-7 Cells | 15 |
2 | Benzamide Derivative B | Cytotoxic | Various Cancer Lines | 20 |
3 | Imidazo Derivative C | Kinase Inhibition | RET Kinase | 10 |
Properties
Molecular Formula |
C21H17N3O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O/c1-15-7-6-12-24-14-19(23-20(15)24)17-10-5-11-18(13-17)22-21(25)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,25) |
InChI Key |
FGTJOSSOEODSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.